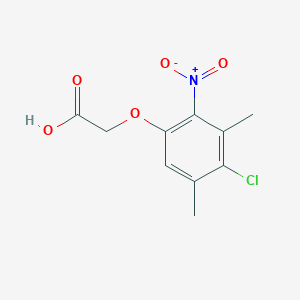
2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid: is an organic compound with the molecular formula C10H10ClNO5 It is a derivative of phenoxyacetic acid, characterized by the presence of chloro, nitro, and dimethyl substituents on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid typically involves the following steps:
Nitration: The starting material, 4-chloro-3,5-dimethylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the hydroxyl group.
Esterification: The nitrophenol is then esterified with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Substitution Reactions: The chloro and nitro groups on the aromatic ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Hydrogen gas with palladium on carbon, room temperature and pressure.
Oxidation: Potassium permanganate in aqueous solution, heated to 80-90°C.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl groups.
Substituted Phenoxyacetic Acids: From nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, 2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could be modified to enhance its pharmacological properties, such as improving its binding affinity to specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of herbicides, pesticides, and other agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of these products.
作用机制
The mechanism of action of 2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the nitro group can participate in redox reactions, while the chloro group may enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-2-nitrophenoxy)acetic acid
- 2-(4-Chloro-3-nitrophenoxy)acetic acid
- 2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid
Uniqueness
2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid is unique due to the presence of both chloro and nitro groups along with two methyl groups on the aromatic ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C10H10ClNO5 |
|---|---|
分子量 |
259.64 g/mol |
IUPAC 名称 |
2-(4-chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C10H10ClNO5/c1-5-3-7(17-4-8(13)14)10(12(15)16)6(2)9(5)11/h3H,4H2,1-2H3,(H,13,14) |
InChI 键 |
KJUPIRHKJVNVEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1Cl)C)[N+](=O)[O-])OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13015340.png)
![tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13015348.png)
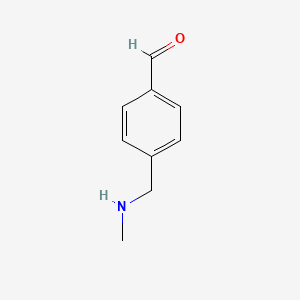
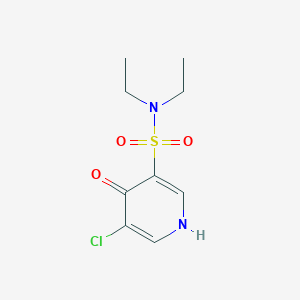

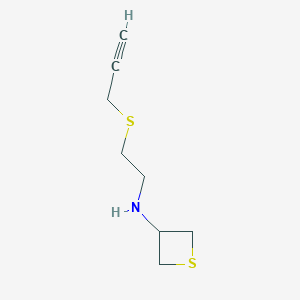
![5-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13015371.png)

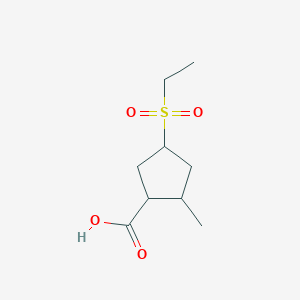
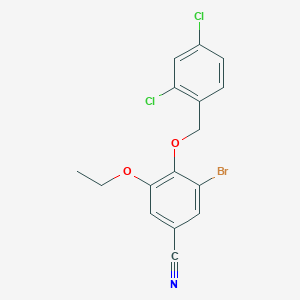
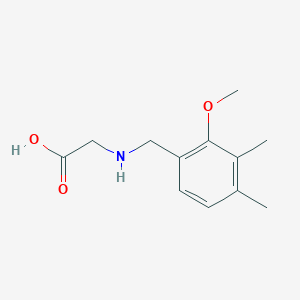
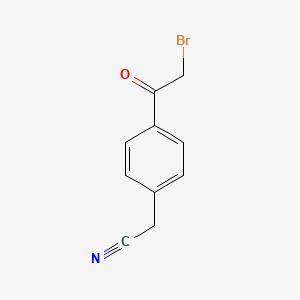
![Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester](/img/structure/B13015402.png)
![2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13015409.png)
